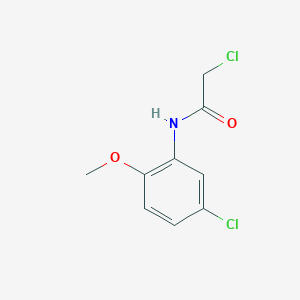

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide

Description

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical context of chloroacetamide research that began in the mid-twentieth century. Chloroacetamide derivatives gained prominence as researchers recognized their potential as versatile synthetic intermediates and their inherent biological activities. The systematic exploration of halogenated acetamide compounds intensified during the 1960s and 1970s, as pharmaceutical and agrochemical industries sought novel compounds with enhanced selectivity and potency profiles.

The specific compound this compound was first documented in chemical databases in 2005, as evidenced by its creation date in the PubChem database. This timeline reflects the methodical approach to synthesizing and characterizing chloroacetamide derivatives with specific substitution patterns. The compound's development followed established synthetic protocols involving the reaction of chloroacetyl chloride with substituted anilines, a methodology that had been refined throughout the preceding decades.

Research into this particular compound gained momentum as scientists recognized the significance of the 5-chloro-2-methoxyphenyl substitution pattern. This specific arrangement of functional groups was found to confer unique chemical properties and biological activities that distinguished it from other acetamide derivatives. The compound's entry into various chemical supplier catalogs and research databases throughout the 2000s demonstrates its growing importance in synthetic chemistry applications.

Chemical Classification and Structural Significance in Acetamide Derivatives

This compound belongs to the chloroacetamide class of compounds, which are characterized by the presence of a chloroacetyl group attached to a nitrogen atom. This classification places the compound within the broader category of acetamide derivatives, which represent fundamental structural motifs in organic chemistry. The compound exhibits the general formula structure of secondary amides, featuring two substituents attached to the nitrogen atom.

The structural significance of this compound lies in its unique substitution pattern, which combines multiple functional groups that contribute to its chemical reactivity and biological properties. The molecular structure incorporates a chloroacetyl moiety (-COCH2Cl) bonded to a substituted aniline derivative containing both chlorine and methoxy substituents. This arrangement creates a compound with enhanced electrophilic character due to the presence of two chlorine atoms and modified electronic properties from the methoxy group.

Table 1: Structural Characteristics of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H9Cl2NO2 | |

| Molecular Weight | 234.08 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | SPULYDBQXNEJJC-UHFFFAOYSA-N | |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CCl |

The compound's structure demonstrates the principles of halogen bonding, which has become increasingly recognized as an important non-covalent interaction in medicinal chemistry. The chlorine atoms in both the acetyl and phenyl portions of the molecule can participate in halogen bonding interactions, potentially contributing to the compound's biological activity and binding affinity to target proteins. Research has shown that halogen bonds can form with backbone carbonyl oxygens in protein structures, providing a mechanism for enhanced selectivity and potency in pharmaceutical applications.

The methoxy substituent at the ortho position relative to the acetamide linkage introduces additional complexity to the electronic structure of the compound. This positioning creates potential for intramolecular interactions and influences the overall conformation of the molecule. The presence of the methoxy group also affects the compound's solubility characteristics and membrane permeability, factors that are crucial for biological activity.

Academic and Industrial Relevance of Halogenated Arylacetamides

The academic and industrial significance of halogenated arylacetamides, exemplified by this compound, stems from their versatile applications as synthetic intermediates and their demonstrated biological activities. Research has established that chloroacetamide derivatives serve as valuable building blocks in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

In pharmaceutical research, halogenated arylacetamides have shown promise as antifungal agents, with studies demonstrating their effectiveness against Candida species and dermatophytes. The minimum inhibitory concentration values for related chloroacetamide derivatives range from 3.12 to 50 micrograms per milliliter against various fungal pathogens, indicating their potential as topical antifungal treatments. These findings have sparked interest in developing film-forming systems incorporating these compounds for enhanced therapeutic delivery.

Table 2: Research Applications of Chloroacetamide Derivatives

The industrial relevance of these compounds extends to their role as intermediates in herbicide synthesis. Chloroacetamide herbicides have maintained their importance in agricultural applications, particularly for weed control in maize and rice cultivation. The structural modifications possible with compounds like this compound allow for the development of herbicides with improved selectivity and environmental profiles.

Academic research has focused extensively on structure-activity relationships within the chloroacetamide family. Studies examining the effects of various substituents on the aromatic ring have revealed that electron-withdrawing groups, such as the chlorine substituents present in this compound, generally enhance biological activity. The 3,4-dichloro substitution pattern, similar to the 5-chloro pattern in the compound under study, has been observed to provide synergistic effects in multiple drug discovery efforts.

The synthetic methodology for preparing this compound involves well-established protocols that utilize chloroacetyl chloride as the acetylating agent. This approach allows for the systematic preparation of diverse chloroacetamide derivatives by varying the aniline starting material. The reaction typically proceeds under mild conditions with good yields, making it suitable for both laboratory-scale synthesis and potential industrial production.

Recent research has expanded the scope of chloroacetamide applications to include their use in the synthesis of benzimidazole derivatives with potential monoamine oxidase inhibitory activity. These studies demonstrate the continued relevance of chloroacetamide intermediates in contemporary drug discovery efforts, particularly in the development of compounds targeting neurological and psychiatric disorders.

The growing interest in halogen bonding as a design element in medicinal chemistry has further elevated the importance of halogenated arylacetamides. The ability of chlorine substituents to participate in directional non-covalent interactions provides opportunities for enhanced selectivity and potency in drug design. This understanding has led to increased investigation of compounds like this compound as potential lead compounds or synthetic intermediates in pharmaceutical development.

Properties

IUPAC Name |

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-8-3-2-6(11)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPULYDBQXNEJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354583 | |

| Record name | 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35588-41-1 | |

| Record name | 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35588-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5'-DICHLORO-2'-METHOXYACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Chloroacetyl Chloride

- Reagents : Chloroacetyl chloride (4 equivalents) and 5-chloro-2-methoxyaniline.

- Conditions : The chloroacetyl chloride is added dropwise to an aqueous solution of the amine at room temperature with continuous stirring.

- Duration : The reaction proceeds over a few hours, monitored by thin-layer chromatography (TLC).

- Workup : After completion, the product is isolated by filtration or extraction and purified.

This method is a classical acylation of an amine with an acid chloride, yielding the desired chloroacetamide derivative.

Detailed Experimental Procedure

A representative synthesis involves the following steps:

| Step | Procedure Detail | Notes |

|---|---|---|

| 1 | Dissolve 5-chloro-2-methoxyaniline in aqueous medium | Use laboratory reagent grade chemicals |

| 2 | Add chloroacetyl chloride dropwise over 1 hour | Maintain room temperature, stir continuously |

| 3 | Stir the reaction mixture for additional hours | Monitor progress by TLC |

| 4 | Quench reaction with cold water | Precipitates product |

| 5 | Filter and wash the solid product | Use distilled water |

| 6 | Dry the product under vacuum or ambient conditions | Obtain this compound |

Characterization of the Product

The synthesized compound is characterized by multiple analytical techniques:

| Technique | Observations / Data |

|---|---|

| Melting Point | Typically recorded in open capillary tubes; uncorrected values around 195-200ºC for related derivatives |

| Thin Layer Chromatography (TLC) | Single spot indicating purity; silica gel G plates used; visualization by iodine |

| Infrared Spectroscopy (IR) | Key absorption bands: aromatic C-H stretching (~3018 cm⁻¹), aromatic C=C stretching (~1529 cm⁻¹), and amide/sulfonyl groups (e.g., ~1323 cm⁻¹) |

| Nuclear Magnetic Resonance (NMR) | Proton signals consistent with aromatic protons, methoxy group (-OCH₃), and amide protons; detailed splitting patterns confirm substitution pattern |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to molecular weight; fragment peaks supporting structure |

Alternative Synthetic Routes and Derivatization

In addition to direct acylation, derivatives of this compound can be synthesized by further functionalization:

N-Alkylation/N-Arylation : Using sodium hydride (NaH) as a base and N,N-dimethylformamide (DMF) as solvent, the parent compound can be reacted with various alkyl or aryl halides to produce N-substituted derivatives.

Reaction Conditions : Room temperature stirring for 3–12 hours with monitoring by TLC.

Isolation : Precipitation by addition of cold water, filtration, washing, and drying.

This method allows the preparation of a series of derivatives with potential biological activities, such as urease inhibition.

Summary Table of Preparation Methods

Research Findings and Analysis

- The direct acylation route is straightforward, reproducible, and yields the target compound with high purity and good yield.

- The use of sodium hydride and DMF in the alkylation step enables the synthesis of a variety of N-substituted derivatives, expanding the chemical space for biological screening.

- Spectral data (NMR, IR, MS) consistently confirm the structure and purity of the synthesized compounds.

- Biological screening of derivatives shows that substitution patterns influence enzyme inhibition efficacy, indicating the importance of synthetic versatility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Reduction: Formation of reduced products such as amines or alcohols.

Scientific Research Applications

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the disruption of essential physiological processes. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The presence of chlorine and methoxy groups in the target compound enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions in drug synthesis .

- Heterocyclic Analogues : Replacement of the phenyl ring with thiazole or pyridine (e.g., and ) introduces nitrogen atoms, altering solubility and hydrogen-bonding capacity, which impacts bioavailability .

- Phenoxy Derivatives: Compounds like N-(5-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide () exhibit enhanced lipophilicity, making them suitable for pesticidal applications .

Anticancer Activity

- Target Compound : Derivatives of this compound have shown moderate cytotoxicity against cancer cell lines (e.g., HepG2, PANC-1) with IC₅₀ values ranging from 2.2–15.5 μM, depending on the attached heterocyclic moieties .

- Thiadiazole Derivatives : Substitution with thiadiazole rings (e.g., compound 7d in ) significantly enhances potency, with IC₅₀ as low as 1.8 μM on Caco-2 cells, outperforming 5-fluorouracil .

- Oxadiazole-Thiol Analogues : Compounds like N-[5-(4-methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide exhibit selective cytotoxicity, suggesting substituent-dependent mechanisms .

Biological Activity

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound with significant biological activity, particularly in medicinal chemistry and agricultural applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10Cl2N2O2

- Molecular Weight : Approximately 218.14 g/mol

- Functional Groups : The compound features a chloro group and a methoxy group on the phenyl ring, which influence its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, primarily enzymes and receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, resulting in:

- Enzyme Inhibition : This interaction may inhibit enzyme activity, disrupting normal cellular processes.

- Receptor Binding : The compound's structural similarity to biologically active molecules allows it to bind effectively to various receptors, potentially altering their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which is likely due to its ability to inhibit folic acid synthesis by mimicking para-aminobenzoic acid (PABA) .

Antidepressant Potential

In a comparative study involving synthesized compounds, this compound demonstrated notable antidepressant-like effects in animal models. It was evaluated using the tail suspension test and forced swimming test, showing reduced immobility duration compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-phenylacetamide | Lacks methoxy and additional chloro groups | Moderate antimicrobial activity |

| 2-chloro-N,N-dimethylacetamide | Contains dimethyl groups | Limited biological activity |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Different substitution pattern on phenyl ring | Antimicrobial properties |

| 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide | Acetamido group enhances solubility | Significant antimicrobial and anti-inflammatory activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several pathogenic bacteria. Results indicated a strong inhibitory effect at concentrations as low as 50 μg/mL .

- Antidepressant Activity : In animal models, the compound was tested for its antidepressant effects. It outperformed standard drugs like moclobemide and imipramine in reducing immobility duration during behavioral tests .

- Enzyme Interaction Studies : Research focused on the binding affinity of the compound to various enzymes revealed that it effectively inhibits key metabolic pathways in bacteria, supporting its potential use as an antimicrobial agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- React 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .

- Use triethylamine as a catalyst and monitor reaction progress via TLC .

- Purify the product using recrystallization (e.g., pet-ether) or column chromatography .

- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reagents influence yield. Catalytic KI in DMF can enhance reaction efficiency .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), C-Cl (600–800 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .

- NMR : Confirm structure via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (carbonyl at δ 165–170 ppm) .

- Chromatography : Use HPLC or GC-MS to assess purity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Storage : Store in airtight containers at room temperature, away from light and moisture .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., nitro, hydroxy, or fluoro groups) to the phenyl ring and compare bioactivity .

- Example : Replace the methoxy group with a hydroxyl group to study solubility effects .

- Data Table :

| Substituent Position | Functional Group | Observed Bioactivity | Reference |

|---|---|---|---|

| 5-Chloro, 2-Methoxy | -OCH₃ | Anti-proliferative | |

| 5-Chloro, 2-Hydroxy | -OH | Enhanced solubility |

Q. How can computational methods predict biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with target proteins (e.g., acetylcholinesterase or COVID-19 main protease) .

- DFT Calculations : Analyze HOMO-LUMO gaps and MESP surfaces to predict reactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (e.g., cell line, incubation time) .

- Meta-Analysis : Compare substituent effects (e.g., 5-chloro vs. 5-nitro analogs) to identify trends .

- Example : Discrepancies in anti-proliferative activity may arise from differences in assay sensitivity or compound purity .

Q. What crystallographic strategies are effective for structural determination?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.